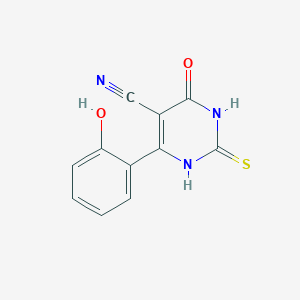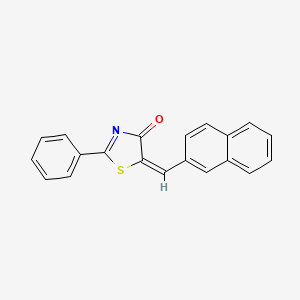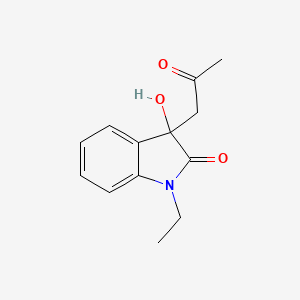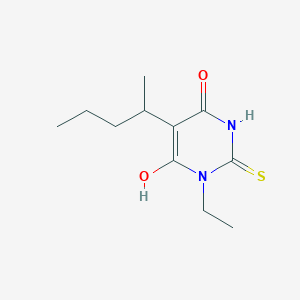
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit Rho family GTPases, which are critical signaling proteins involved in several cellular processes such as cell migration, proliferation, and differentiation. In
作用機序
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 inhibits Rho family GTPases by binding to their active site, preventing them from interacting with downstream effectors. Rho family GTPases are involved in several cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting Rho family GTPases, this compound 1864 can modulate cellular processes such as cell migration, proliferation, and differentiation, which are critical steps in disease progression.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1864 inhibits cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 improves cardiac function and reduces cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. Additionally, this compound 1864 has been extensively studied, and its mechanism of action is well understood. However, this compound 1864 also has some limitations. It can be toxic at high concentrations, and its effects may not be specific to Rho family GTPases, as it can also inhibit other proteins.
将来の方向性
There are several future directions for the study of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the specific effects of this compound 1864 on Rho family GTPases and its downstream effectors. Finally, the development of more specific inhibitors of Rho family GTPases may provide new insights into their role in disease progression.
合成法
The synthesis of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 involves several steps. The starting material is 2-amino-4,6-dimethylpyrimidine, which is reacted with ethyl acetoacetate and thionyl chloride to form the corresponding ethyl 2-(2-chloro-4,6-dimethylpyrimidin-5-yl)acetate. This intermediate is then reacted with sodium hydrosulfide and 1-methylbutyl bromide to form this compound 1864.
科学的研究の応用
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 1864 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-ethyl-6-hydroxy-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)8-9(14)12-11(16)13(5-2)10(8)15/h7,15H,4-6H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKZIQDACSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N(C(=S)NC1=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
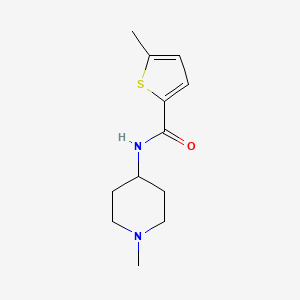
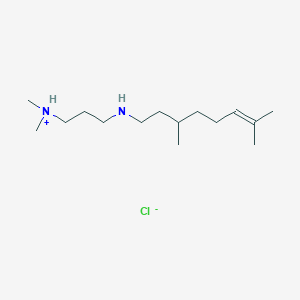
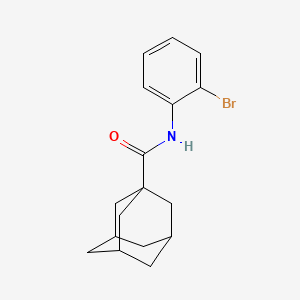
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)
